5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

Catalog No.
S4243104
CAS No.
M.F
C12H11F3N2O3
M. Wt
288.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-o...

Product Name

5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

IUPAC Name

5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-9(17(19)20)5-6-10(18)16-11/h1-4,9,11H,5-6H2,(H,16,18)

InChI Key

LJCIZWPTTFFJTB-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F

solubility

>43.2 [ug/mL]

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F

The exact mass of the compound 5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone is 288.07217670 g/mol and the complexity rating of the compound is 386. The solubility of this chemical has been described as >43.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is a chemical compound that belongs to the piperidinone class, characterized by a six-membered ring containing one nitrogen atom and a carbonyl group. The compound features both a nitro group and a trifluoromethyl group, which significantly influence its chemical behavior and biological properties. The structural formula can be represented as follows:

C13H11F3N2O2\text{C}_{13}\text{H}_{11}\text{F}_3\text{N}_2\text{O}_2

This compound is of interest in various fields, including medicinal chemistry, due to its unique combination of functional groups that enhance its reactivity and potential therapeutic applications.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst. This transformation is significant for modifying the compound's biological activity.
  • Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under basic conditions.
  • Oxidation: The compound can also undergo oxidation reactions, which may lead to the formation of corresponding oxides or other oxidized derivatives.

Common reagents for these reactions include hydrogen gas with palladium for reduction, sodium borohydride or lithium aluminum hydride for further reductions, and nucleophiles like amines or thiols for substitution reactions.

Research indicates that 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one exhibits notable biological activities. It has been investigated for:

  • Antimicrobial Properties: Studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in drug development against bacterial infections.
  • Anticancer Activity: Preliminary research indicates potential anticancer properties, possibly due to its ability to interact with specific cellular targets and modulate biochemical pathways.

The mechanism of action involves bioreduction of the nitro group, leading to reactive intermediates that can interact with cellular components, potentially inhibiting enzymes or binding to receptors.

The synthesis of 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one typically involves several steps:

  • Formation of the Nitro Intermediate: The reaction begins with 4-(trifluoromethyl)benzaldehyde and nitromethane in the presence of a base, yielding a nitrostyrene intermediate.
  • Michael Addition: This intermediate undergoes a Michael addition with piperidinone under basic conditions to produce the target compound.
  • Optimization for Industrial Production: In industrial settings, optimized reaction conditions are employed, including advanced catalytic systems and continuous flow reactors to enhance yield and purity.

5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
  • Biological Research: Investigated for its biological properties, particularly in antimicrobial and anticancer studies.
  • Material Science: Utilized in developing new materials and catalysts due to its unique chemical structure.

Interaction studies on 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one focus on its binding affinity to various biological targets. The presence of both the nitro and trifluoromethyl groups enhances lipophilicity, facilitating interactions with lipid membranes and proteins. These interactions are crucial for understanding its biological effects and potential therapeutic uses.

Several compounds exhibit structural similarities to 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one:

  • 6-Phenylpiperidin-2-one: Lacks the nitro group, resulting in different reactivity.
  • 5-Amino-6-phenylpiperidin-2-one: A reduced form of 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one with distinct chemical properties.
  • 5-Nitro-2-piperidone: Another nitro-substituted piperidinone but with a different substitution pattern.

Uniqueness

The uniqueness of 5-Nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one lies in its combination of both a nitro group and a trifluoromethyl group on the piperidinone core. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for various research applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

288.07217670 g/mol

Monoisotopic Mass

288.07217670 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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